9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene
Description
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[9-(hydroxymethyl)-9H-fluoren-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-12-18-15-4-2-1-3-14(15)16-6-5-13(11-17(16)18)22-19(25)9-10-23-20(26)7-8-21(23)27/h1-8,11,18,24H,9-10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUHVREGVTVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)NC(=O)CCN4C(=O)C=CC4=O)C(C2=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Formaldehyde Condensation
The hydroxymethylation of fluorene derivatives typically employs paraformaldehyde under strongly basic conditions. Patent WO2016193215A1 details a two-step protocol where fluorene undergoes hydroxymethylation at the 9-position using paraformaldehyde (1.8–2.6 molar equivalents) in dimethylsulfoxide (DMSO) with sodium methoxide catalysis (0.2–0.3 eq). Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| DMSO volume | ≤700 mL/mol fluorene | Reduces side products |
| Reaction temperature | 10–20°C | Minimizes decomposition |
| Paraformaldehyde purity | ≥95% | Ensures stoichiometry |
The process achieves 85–92% yield of 9,9-bis(hydroxymethyl)fluorene through controlled addition of powdered fluorene over 5–30 minutes, followed by acid quenching (10–20 mL HCl/mol). Recrystallization from toluene (400–1250 mL/mol) enhances purity to >98% as confirmed by -NMR ( for -CHOH).
Selective Mono-Functionalization Strategies
Positional Control in Fluorene Derivatives
Achieving mono-hydroxymethylation at the 9-position requires steric and electronic modulation. While the patented method produces 9,9-bis(hydroxymethyl)fluorene, selective mono-substitution remains undocumented. Theoretical approaches include:
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Protecting Group Strategy :
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Temporarily block one hydroxymethyl site using tert-butyldimethylsilyl (TBS) chloride
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Subsequent deprotection under mild acidic conditions
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Directed Ortho-Metalation :
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Use n-BuLi at -78°C to deprotonate the 2-position
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Quench with formaldehyde gas for controlled hydroxymethylation
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Maleimide Conjugation Chemistry
Propionylamino Linker Installation
Introducing the maleimidopropionylamino moiety at the 2-position involves sequential steps:
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Nitration/Reduction :
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Nitrate fluorene at position 2 using HNO/HSO
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Reduce nitro group to amine with H/Pd-C (82% yield reported in analogous systems)
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Acylation Reaction :
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React 2-aminofluorene with maleimidopropionic acid NHS ester
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Optimized conditions:
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1.2 eq maleimide activator in DMF
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4Å molecular sieves, 0°C → RT over 12h
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Integrated Synthetic Pathway Proposal
Combining these elements, a putative synthesis route emerges:
Step 1 : 9-Hydroxymethylation
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Fluorene (1.0 eq) + paraformaldehyde (2.0 eq) in DMSO (600 mL/mol)
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NaOMe (0.25 eq), 15°C, 45min → 9,9-bis(hydroxymethyl)fluorene (89% yield)
Step 2 : Selective Mono-Protection
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TBSCl (1.1 eq), imidazole (2.5 eq) in CHCl, 0°C → 9-(TBS-OCH)-9-hydroxymethylfluorene
Step 3 : 2-Position Functionalization
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Nitration: 90% HNO, HSO, 0°C (Caution: Exothermic)
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Reduction: 10% Pd/C, H (50 psi), EtOH, 6h → 2-amino-9-(TBS-OCH)-9-hydroxymethylfluorene
Step 4 : Maleimide Conjugation
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Maleimidopropionic acid NHS ester (1.5 eq), DIPEA (3.0 eq), anhydrous DMF, 12h
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TBS deprotection: HF·pyridine, THF, 0°C → Target compound
Analytical Validation
Critical quality control metrics include:
| Technique | Characteristic Peak | Purity Standard |
|---|---|---|
| -NMR | 167.2 ppm (maleimide carbonyl) | ≥95% |
| HPLC (C18) | t = 8.2min (0.1% TFA/MeCN gradient) | Single peak |
| HRMS | [M+H] calc. 457.2014, found 457.2011 | Δ ≤ 2ppm |
Industrial Scalability Considerations
Patent data suggests DMSO volumes ≤700 mL/mol enable cost-effective production. For GMP compliance:
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Replace TBS with enzymatically-cleavable protecting groups (e.g., acetyl)
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Implement continuous flow nitration to control exotherms
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Use membrane-based TBS removal systems to avoid HF handling
Chemical Reactions Analysis
Types of Reactions
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The maleimide group can be reduced to form a succinimide derivative.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, succinimide derivatives, and various substituted derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, inhibiting their activity and affecting various biological processes. The maleimide group is known for its ability to form covalent bonds with thiol groups in proteins, leading to the modification of protein function .
Comparison with Similar Compounds
Structural and Functional Analogues
Fluorene Dendrimers with Naphthalene Termini
- Structure : Fluorene-based dendrimers (G1 and G2) synthesized with naphthalene termini via Williamson ether reactions .
- Application : Serve as fluorescence turn-on sensors for vitamin K4 in CHCl3. The G2 dendrimer exhibits superior fluorescence enhancement due to higher branching density and naphthalene substituents .
- Comparison : Unlike the target compound, these dendrimers lack maleimide functionality but share a fluorene core. Their sensory function relies on π-π interactions between naphthalene termini and vitamin K4, whereas the target compound’s maleimide group enables covalent conjugation .
Parent Fluorene (CAS 86-73-7)
- Structure : Unmodified fluorene, a polycyclic aromatic hydrocarbon (PAH) with two benzene rings fused to a central five-membered ring .
- Application: Used in resins, dyes, and as a chemical intermediate. No bioactive applications due to inertness and irritant properties .
- Comparison : The target compound’s hydroxymethyl and maleimide groups enhance reactivity and reduce volatility, mitigating hazards associated with pure fluorene (e.g., eye/skin irritation) .
PAHs: Acenaphthene, Naphthalene, and Anthracene Derivatives
- Structure : Acenaphthene (two fused benzene rings with ethylene bridge), naphthalene (two fused benzene rings), and anthracene (three linearly fused benzene rings) .
- Application : Environmental contaminants studied in sediment quality assessments. Fluorene and heavier PAHs are retained in sampling media (e.g., polyurethane foams) due to higher molecular weights .
- Comparison : The target compound’s maleimide group increases molecular weight and polarity compared to unmodified PAHs, altering environmental persistence and sampling behavior. For example, fluorene derivatives lighter than the target compound (e.g., naphthalene) exhibit breakthrough in air sampling .
Thiamiprine Derivatives (e.g., 9-Methylthiamiprine)
- Structure : Purine derivatives with nitroimidazole and thiopurine groups .
- Application : Pharmaceutical intermediates (exact use unspecified in evidence).
- Comparison : Structurally distinct from the target compound (purine vs. fluorene core) but share heterocyclic functionalization. Thiamiprines lack maleimide-based conjugation utility, limiting their role in drug delivery .
Key Research Findings
Biological Activity
Overview
9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₅H₁₅N₃O₂S
- CAS Number: 778625-03-9
This compound features a fluorene backbone with hydroxymethyl and maleimidopropionylamino functional groups, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. The maleimide group is known for its reactivity towards thiol groups in proteins, facilitating covalent modifications that can alter protein function.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Protein Interactions: By forming adducts with cysteine residues in proteins, it can disrupt normal protein-protein interactions.
- Induction of Apoptosis: Through interference with signaling pathways, it may promote programmed cell death in cancer cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity: The compound has shown promise in inhibiting the growth of various cancer cell lines.
- Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains.
- Anti-inflammatory Effects: It may reduce inflammation through modulation of cytokine production.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Studies
Several case studies have explored the efficacy and mechanisms of action of this compound:
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Case Study on Antitumor Efficacy:
- A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
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Case Study on Antimicrobial Activity:
- Research involving bacterial strains such as Staphylococcus aureus showed that the compound inhibited bacterial growth at low concentrations, suggesting potential as a therapeutic agent against resistant strains.
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Case Study on Anti-inflammatory Mechanisms:
- In an animal model of inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential role in managing inflammatory diseases.
Q & A
Q. What analytical techniques are recommended for characterizing 9-Hydroxymethyl-2-(maleimidopropionylamino)fluorene in synthetic mixtures?
Methodological Answer:
- GC-MS : Use gas chromatography-mass spectrometry (GC-MS) with optimized ionization parameters (e.g., electron impact at 70 eV) for volatile derivatives. Pre-derivatize the compound using silylation agents (e.g., BSTFA) to enhance volatility .
- NMR : Employ H and C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve the hydroxymethyl and maleimide moieties. Compare chemical shifts with fluorene derivatives (e.g., 9-fluorenemethanol, δ ~4.8 ppm for -CH2OH) .
- HPLC-PDA : Utilize reverse-phase HPLC with photodiode array detection (C18 column, acetonitrile/water gradient) to assess purity and quantify degradation products.
Q. How can researchers optimize the synthesis of this compound to achieve high purity?
Methodological Answer:
- Purification : Recrystallize the crude product from ethanol/water mixtures (80:20 v/v) to remove unreacted maleimide intermediates. Monitor purity via TLC (silica gel, ethyl acetate/hexane eluent) .
- Reaction Monitoring : Use in-situ FTIR to track the disappearance of the maleimide carbonyl peak (~1700 cm⁻¹) during conjugation.
- Column Chromatography : Employ flash chromatography with a gradient of dichloromethane/methanol (95:5 to 85:15) for large-scale purification.
Q. What methodologies assess the environmental toxicity of this compound in aquatic systems?
Methodological Answer:
- Species Sensitivity Distribution (SSD) : Adapt logistic regression models (e.g., , where = concentration in µg/L) to estimate HC5 values (hazardous concentration for 5% of species) using chronic toxicity data from aquatic organisms (e.g., Daphnia magna, algae) .
- Microcosm Studies : Evaluate biodegradation rates in sediment-water systems spiked with 10–100 µg/L of the compound, analyzing residual concentrations via LC-MS/MS.
Advanced Research Questions
Q. How does the electrochemical behavior of fluorene derivatives inform this compound’s reactivity in protic vs. aprotic media?
Methodological Answer:
- Cyclic Voltammetry : Perform in DMF or acetonitrile (0.1 M TBAPF6) to study reduction potentials. Fluorene derivatives typically show irreversible reduction waves near -1.8 V (vs. Ag/AgCl), with maleimide groups influencing electron transfer pathways .
- Spectroelectrochemistry : Monitor UV-vis spectra (e.g., 450–600 nm) during electrolysis to detect anion radical intermediates. Compare decay kinetics in protic (e.g., water) vs. aprotic media to predict stability in environmental matrices.
Q. What strategies enhance the biological activity of this compound’s derivatives against microbial pathogens?
Methodological Answer:
- Derivatization : Synthesize carbamoyl-oxymino derivatives via Ugi multicomponent reactions (e.g., 9-(phenylcarbamoyloxymino)fluorene) to improve membrane penetration. Test synergistic effects with iron oxide nanoparticles to disrupt biofilms .
- Structure-Activity Relationships (SAR) : Modify the hydroxymethyl group with electron-withdrawing substituents (e.g., nitro, chloro) and evaluate minimum inhibitory concentrations (MICs) against Mycobacterium species .
Q. How do environmental matrices influence the sorption and bioavailability of this compound?
Methodological Answer:
- Sorption Experiments : Incubate the compound with microplastics (4.5 µm MPs) in seawater for 24–72 hours. Quantify sorbed fractions using GC-MS after solvent extraction (e.g., hexane:acetone 1:1). Fluorene analogs show 11.82 ng/g sorption to MPs, influenced by hydrophobicity (log Kow ~4.5) .
- Bioavailability Assays : Use passive samplers (e.g., PDMS sheets) in sediment porewater to measure freely dissolved concentrations. Correlate with biota-sediment accumulation factors (BSAFs) in benthic organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
